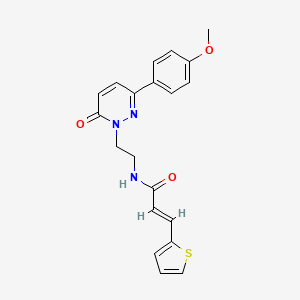
(E)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H23N3O5S with a molecular weight of 477.54 g/mol. Its structure includes a pyridazinone moiety, a methoxyphenyl group, and a thiophene ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O5S |
| Molecular Weight | 477.54 g/mol |
| Purity | Typically 95% |
| Solubility | Soluble |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways. For instance, studies have shown that similar pyridazinone derivatives exhibit inhibitory activity against monoamine oxidase (MAO), which is crucial in neurodegenerative diseases like Parkinson's disease .
- Receptor Modulation : The thiophene component may facilitate binding to cellular receptors, potentially modulating signal transduction pathways involved in inflammation and cancer progression.
Biological Activity Studies
Recent research has focused on the synthesis and evaluation of similar compounds for their anticancer properties and enzyme inhibition:
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of pyridazinones can limit the proliferation of various cancer cell lines, including colon carcinoma (HCT116). For example, a related compound showed an IC50 value indicating significant cytotoxicity against these cells .
Case Study: MAO Inhibition
Research on related compounds has revealed that substitutions on the pyridazinone ring can enhance MAO-B inhibitory activity. For instance, compounds with methoxy substitutions showed improved potency compared to their unsubstituted counterparts . This suggests that this compound could similarly exhibit potent MAO inhibition.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies, which indicate that:
- Methoxy Substitution : Enhances lipophilicity and binding affinity to target sites.
- Thiophene Ring : Contributes to the overall stability and biological interaction profile.
Propriétés
IUPAC Name |
(E)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-6-4-15(5-7-16)18-9-11-20(25)23(22-18)13-12-21-19(24)10-8-17-3-2-14-27-17/h2-11,14H,12-13H2,1H3,(H,21,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXUFHAJYZJEQE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













